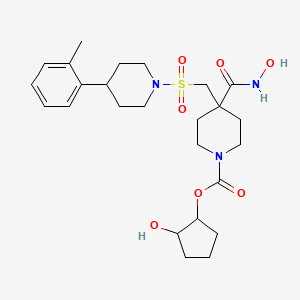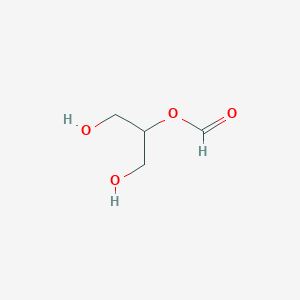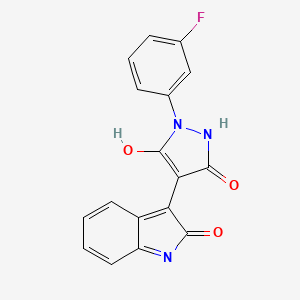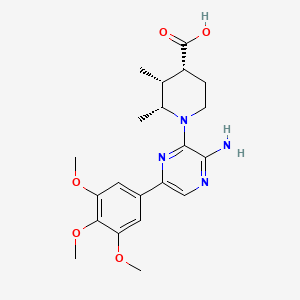![molecular formula C33H39IN4O5 B10773153 (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[125I]PD142308 is a synthetic organic compound that has been radiolabeled with iodine-125. It is known for its high affinity and selectivity for cholecystokinin B/gastrin receptors . This compound is primarily used in scientific research, particularly in the field of pharmacology, to study receptor binding and activity.
準備方法
The specific synthetic route and reaction conditions are detailed in the literature, but generally involve the use of iodination reagents and conditions that ensure the incorporation of the radioactive iodine into the desired molecular structure . Industrial production methods for such radiolabeled compounds typically involve stringent controls to ensure the purity and specific activity of the final product.
化学反応の分析
[125I]PD142308 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens or nucleophiles like sodium iodide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [125I]PD142308 might yield an iodinated quinone derivative, while reduction could yield a deiodinated product.
科学的研究の応用
[125I]PD142308 is widely used in scientific research due to its high affinity and selectivity for cholecystokinin B/gastrin receptors . Some of its applications include:
Pharmacology: Used to study receptor binding and activity, helping to elucidate the role of cholecystokinin B/gastrin receptors in various physiological and pathological processes.
Biology: Employed in receptor autoradiography to visualize the distribution of cholecystokinin B/gastrin receptors in tissues.
Medicine: Investigated for its potential use in diagnostic imaging and targeted radiotherapy for cancers that overexpress cholecystokinin B/gastrin receptors.
Industry: Utilized in the development of new drugs targeting cholecystokinin B/gastrin receptors.
作用機序
The mechanism of action of [125I]PD142308 involves its binding to cholecystokinin B/gastrin receptors. Upon binding, it can be used to trace and study the receptor’s distribution and activity. The molecular targets include the cholecystokinin B/gastrin receptors, and the pathways involved are those related to receptor-mediated signaling .
類似化合物との比較
[125I]PD142308 is unique due to its high affinity and selectivity for cholecystokinin B/gastrin receptors . Similar compounds include other radiolabeled ligands such as [125I]PD142251, which also targets the same receptors but may differ in terms of binding affinity, selectivity, and pharmacokinetic properties . The uniqueness of [125I]PD142308 lies in its specific binding characteristics and its utility in various research applications.
特性
分子式 |
C33H39IN4O5 |
|---|---|
分子量 |
696.6 g/mol |
IUPAC名 |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-(125I)iodanylphenyl)butanoic acid |
InChI |
InChI=1S/C33H39IN4O5/c1-33(16-23-17-36-28-5-3-2-4-25(23)28,38-32(42)43-30-21-9-19-8-20(11-21)12-22(30)10-19)31(41)37-24(15-29(39)40)13-18-6-7-27(35)26(34)14-18/h2-7,14,17,19-22,24,30,36H,8-13,15-16,35H2,1H3,(H,37,41)(H,38,42)(H,39,40)/t19?,20?,21?,22?,24-,30?,33+/m0/s1/i34-2 |
InChIキー |
YMNQSYWYYQDKJU-PDZULBFKSA-N |
異性体SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC(=C(C=C3)N)[125I])CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
正規SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC(=C(C=C3)N)I)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)


![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)

![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)
![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
